Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Overview
Description
Ethyl 6-chloro-5-(trifluoromethyl)picolinate, also known by the abbreviation ECP, is a chemical compound that has garnered interest in scientific research due to its unique properties. It has a molecular formula of C9H7ClF3NO2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate . The SMILES representation is CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 253.6 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Approaches in Heterocyclic Compounds : Kametani (1970) investigated the synthesis of heterocyclic compounds using picolinic acid derivatives. They focused on synthesizing camptothecin analogues, indicating the role of picolinate derivatives in creating complex molecules potentially useful in pharmaceutical contexts (Kametani, 1970).
Biologically Active Compound Synthesis : Xiong et al. (2019) synthesized Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for many biologically active compounds. Their work highlights the significance of picolinate derivatives in the synthesis of various bioactive molecules (Xiong et al., 2019).
Metal Complexes and Coordination Chemistry : Paul et al. (1974) explored the complexes formed by ethyl picolinate with various divalent metals, demonstrating the potential of picolinate derivatives in coordination chemistry (Paul et al., 1974).
Organometallic Complexes in Cancer Research : Van Rijt et al. (2009) synthesized chlorido osmium(II) arene complexes containing picolinate derivatives. These complexes were investigated for their cytotoxicity in cancer cells, indicating the application of picolinate derivatives in developing new cancer therapies (Van Rijt et al., 2009).
Electrophosphorescence in Iridium Complexes : Zhang et al. (2010) studied electrophosphorescent devices using iridium complexes with picolinate ligands. This research suggests the utility of picolinate derivatives in advanced material sciences, particularly in light-emitting devices (Zhang et al., 2010).
Herbicide Development : Yang et al. (2021) explored the herbicidal activity of picolinate derivatives. They synthesized novel 3-chloro-6-pyrazolyl-picolinate derivatives, demonstrating their potential as synthetic auxin herbicides (Yang et al., 2021).
Cycloaddition Reactions in Organic Chemistry : Ishikawa et al. (2016) demonstrated the use of a cobalt-catalyzed intermolecular cycloaddition process to construct pyridine derivatives, including trifluoromethyl-substituted ethyl picolinate derivatives (Ishikawa et al., 2016).
Future Directions
Properties
IUPAC Name |
ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-4-3-5(7(10)14-6)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYHQVXTYZCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743793 | |
Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-57-2 | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850864-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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